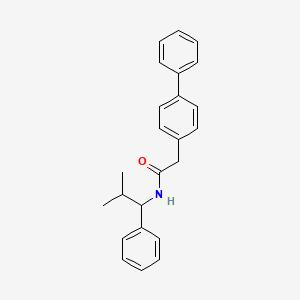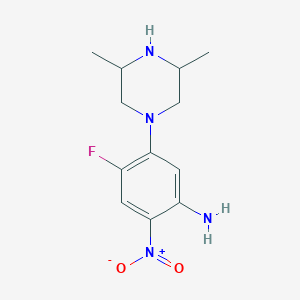![molecular formula C14H20BrClN2O2 B4142189 2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride](/img/structure/B4142189.png)
2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride
概要
説明
2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride is a complex organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, a propylamino group, and a phenoxyacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a suitable phenol derivative, followed by etherification to introduce the ethoxy group. The propylamino group is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the acetonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. For example, the bromination step might be carried out at low temperatures to prevent side reactions, while the etherification and nucleophilic substitution steps may require specific catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could produce a variety of substituted phenoxyacetonitrile derivatives.
科学的研究の応用
2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which 2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- {5-bromo-2-chloro-4-[(propylamino)methyl]phenoxy}acetonitrile
- {5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}acetonitrile
- {5-bromo-2-ethoxy-4-[(methylamino)methyl]phenoxy}acetonitrile
Uniqueness
What sets 2-[5-Bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride apart from similar compounds is the specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the ethoxy group might enhance its solubility in organic solvents, while the propylamino group could influence its binding affinity to biological targets.
特性
IUPAC Name |
2-[5-bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c1-3-6-17-10-11-8-13(18-4-2)14(9-12(11)15)19-7-5-16;/h8-9,17H,3-4,6-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULIDSGQHGMCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1Br)OCC#N)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B4142124.png)

![ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate](/img/structure/B4142138.png)
![1-(methylsulfonyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4142140.png)

![1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B4142152.png)
![N-ethyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4142157.png)


![2-methyl-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B4142182.png)
![3-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4142198.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B4142211.png)
